D-Sorbitol-d2-1
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Overview
Description
D-Sorbitol-d2-1, also known as D-Glucitol-d2-1, is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Sorbitol-d2-1 involves the deuteration of D-Sorbitol. This process typically includes the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the sorbitol molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors capable of maintaining the necessary reaction conditions. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction is carefully monitored to ensure the complete deuteration of the sorbitol molecule .
Chemical Reactions Analysis
Types of Reactions
D-Sorbitol-d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of deuterated sorbitol derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert deuterated sorbitol derivatives back to this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various deuterated sorbitol derivatives
Major Products
The major products formed from these reactions include deuterated sorbitol derivatives, which retain the deuterium labeling and exhibit altered chemical and physical properties compared to their non-deuterated counterparts .
Scientific Research Applications
D-Sorbitol-d2-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and utilization of sorbitol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and as a stabilizing excipient in pharmaceutical formulations
Mechanism of Action
The mechanism of action of D-Sorbitol-d2-1 is similar to that of D-Sorbitol. It exerts its effects by drawing water into the large intestine, thereby stimulating bowel movements. The deuterium labeling does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
Similar Compounds
D-Sorbitol: The non-deuterated form of D-Sorbitol-d2-1, commonly used as a sugar substitute and stabilizing excipient.
D-Glucitol: Another name for D-Sorbitol, highlighting its structural similarity to glucose.
D-Mannitol: A six-carbon sugar alcohol similar to D-Sorbitol but with different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in scientific research. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it useful in studies involving metabolic pathways, pharmacokinetics, and reaction mechanisms .
Properties
Molecular Formula |
C6H14O6 |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2,3-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D,5D |
InChI Key |
FBPFZTCFMRRESA-XUXORYHZSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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